rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound featuring a cyclopropane ring substituted with a carboxylic acid group and a 5-methylfuran moiety. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 5-Methylfuran Moiety: This step may involve a coupling reaction, such as a Heck or Suzuki coupling, to attach the furan ring to the cyclopropane.
Industrial Production Methods: Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane or furan rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce cyclopropanol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, the compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group.
Furan derivatives: Compounds with a furan ring, such as 5-methylfuran-2-carboxylic acid.
Uniqueness: The unique combination of the cyclopropane ring and the 5-methylfuran moiety in rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
134198-17-7 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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